Cas no 1781301-38-9 (2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine)

2-(3-Bromo-5-methylthiophen-2-yl)propan-1-amine is a brominated thiophene derivative featuring an amine-functionalized propyl side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both bromine and amine functional groups enhances its reactivity, enabling selective cross-coupling reactions and further derivatization. The methyl substituent on the thiophene ring contributes to steric and electronic modulation, influencing its binding properties in target applications. Its well-defined structure and high purity make it suitable for research in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its reactive nature.
2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine structure
1781301-38-9 structure
Product Name:2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine
CAS No:1781301-38-9
MF:C8H12BrNS
MW:234.156579971313
CID:5972400
PubChem ID:84796750
Update Time:2025-10-28

2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine
    • EN300-1916659
    • 1781301-38-9
    • Inchi: 1S/C8H12BrNS/c1-5(4-10)8-7(9)3-6(2)11-8/h3,5H,4,10H2,1-2H3
    • InChI Key: WZHALMQUPLMAAA-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C)SC=1C(C)CN

Computed Properties

  • Exact Mass: 232.98738g/mol
  • Monoisotopic Mass: 232.98738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 54.3Ų

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Additional information on 2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine

Comprehensive Overview of 2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine (CAS No. 1781301-38-9)

2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine, with the CAS number 1781301-38-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of thiophene derivatives, which are known for their versatile applications in drug discovery and material science. The presence of both a bromo and a methyl group on the thiophene ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

In recent years, the demand for thiophene-based compounds has surged due to their potential in developing novel therapeutics. Researchers are particularly interested in 2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine for its unique structural features, which may contribute to its bioactivity. The compound's amine functional group allows for further derivatization, enabling the creation of diverse molecular libraries for high-throughput screening. This aligns with the growing trend of fragment-based drug design, a hot topic in modern medicinal chemistry.

The synthesis of 2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine typically involves multi-step organic reactions, including halogenation and amination processes. Its molecular weight and logP value suggest favorable pharmacokinetic properties, making it a candidate for further investigation in drug development. Additionally, the compound's heterocyclic core is structurally similar to several FDA-approved drugs, which has piqued the interest of pharmaceutical companies exploring new small-molecule inhibitors.

From an industrial perspective, CAS 1781301-38-9 is often discussed in the context of green chemistry and sustainable synthesis. With increasing environmental regulations, chemists are seeking eco-friendly methods to produce such intermediates. Recent publications have highlighted the use of catalytic systems and microwave-assisted synthesis to optimize the yield and reduce waste generation. These advancements resonate with the global push toward sustainable pharmaceutical manufacturing, a topic frequently searched in academic and industrial circles.

Another area of interest is the compound's potential role in agrochemical innovation. Thiophene derivatives have demonstrated efficacy as pest control agents, and 2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine could serve as a precursor for developing new crop protection solutions. This aligns with the rising demand for eco-friendly pesticides, a trending subject in agricultural research. The compound's structural modularity allows for tailored modifications to enhance target specificity and reduce environmental impact.

In material science, thiophene-containing compounds like 2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine are explored for their electronic properties. Their ability to participate in conjugated systems makes them suitable for organic semiconductors and photovoltaic applications. This connects to the booming interest in renewable energy technologies, where researchers are actively searching for novel organic materials to improve solar cell efficiency.

Quality control and analytical characterization of CAS 1781301-38-9 are critical for its commercial and research applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to ensure purity and confirm structural integrity. These methods are frequently queried by analytical chemists and quality assurance professionals, reflecting the compound's relevance in industrial standardization.

In summary, 2-(3-bromo-5-methylthiophen-2-yl)propan-1-amine (1781301-38-9) is a multifaceted compound with promising applications across pharmaceuticals, agrochemicals, and material science. Its synthetic versatility, combined with the growing emphasis on sustainability and innovation, positions it as a compound of enduring interest in scientific and industrial communities.

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